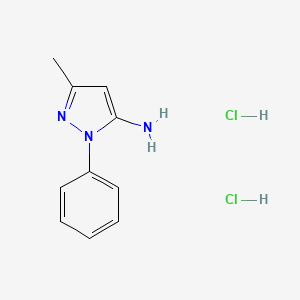

3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

5-methyl-2-phenylpyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;;/h2-7H,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAWGYLEFOURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Substitution Strategies

A key approach to preparing pyrazole derivatives like 3-methyl-1-phenyl-1H-pyrazol-5-amine involves cyclization reactions starting from appropriate hydrazine and β-diketone or β-ketoester precursors.

Cyclization with Lawesson's Reagent : One industrially advantageous method to prepare 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (a closely related intermediate) employs cyclization of a precursor compound using Lawesson's reagent instead of traditional cyclizing agents like phosphorus oxychloride. This method avoids toxic solvents such as pyridine and improves yield and purity.

Reaction Conditions : The process involves:

- Cyclizing a compound of formula V with Lawesson's reagent to form a thiazolidinyl intermediate.

- Deprotecting to obtain the pyrazolyl piperazine intermediate.

- Further reactions to obtain derivatives or salts, such as acetate or dihydrochloride salts.

- Washing and purification steps include aqueous sodium chloride and sodium bicarbonate washes at elevated temperatures (50–55°C), followed by concentration and crystallization with glacial acetic acid and toluene washing.

Condensation with Aromatic Aldehydes (Knoevenagel-type Reactions)

For pyrazole derivatives bearing amino groups and other substitutions, condensation reactions between 3-methyl-1-phenyl-2-pyrazolin-5-one and substituted aromatic aldehydes have been explored:

Visible Light-Promoted Green Synthesis : A sustainable and catalyst-free method uses visible light at room temperature to promote the condensation of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one. This method yields various 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) compounds in excellent yields (3–5 hours reaction time), which are structurally related to the target compound and can be precursors or analogs.

Catalyst and Solvent : The reaction proceeds without catalysts or harsh conditions, using readily available substrates and ambient conditions, emphasizing cost-effectiveness and environmental friendliness.

Sodium Acetate-Catalyzed One-Pot Synthesis

Another efficient synthetic route involves a one-pot condensation catalyzed by sodium acetate in ethanol solvent:

-

- 3-methyl-1-phenyl-5-pyrazolone reacts with aromatic aldehydes in 70% ethanol at room temperature.

- Sodium acetate (10% molar ratio) acts as a catalyst to facilitate the Knoevenagel condensation.

- The reaction produces 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives in high to excellent yields.

- Products are isolated by simple filtration without extensive purification.

Reaction Scope : Substituted benzaldehydes bearing electron-withdrawing or electron-donating groups have been successfully used, demonstrating the method's versatility and robustness.

Purification and Salt Formation

Crystallization and Salt Formation : The dihydrochloride salt form of 3-methyl-1-phenyl-1H-pyrazol-5-amine is typically obtained by acidification of the free amine with hydrochloric acid, followed by cooling and filtration to isolate the crystalline salt.

Drying Conditions : The solid salts are dried under controlled temperature (40–45°C) for extended periods (15–20 hours) to ensure removal of residual solvents and moisture, enhancing purity and stability.

Comparative Table of Preparation Methods

Research Findings and Observations

The Lawesson's reagent method improves the environmental and safety profile of the synthesis by eliminating pyridine and harsh cyclization agents while maintaining high yield and purity, making it suitable for pharmaceutical manufacturing.

Photochemical and catalyst-free methods using visible light enable rapid and sustainable synthesis of pyrazole derivatives, potentially useful for medicinal chemistry applications, including anticancer agents and antiviral compounds.

Sodium acetate catalysis in ethanol provides a mild and scalable route to functionalized pyrazole derivatives, with simple product isolation and purification, advantageous for laboratory and industrial synthesis.

The dihydrochloride salt form of 3-methyl-1-phenyl-1H-pyrazol-5-amine ensures improved solubility and stability, essential for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride is characterized by its unique pyrazole structure, which contributes to its biological activity. The molecular formula is , and it features a pyrazole ring that can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Activities

Research has indicated that pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazol-5-amine, exhibit anti-inflammatory and analgesic properties. A study highlighted the synthesis of several pyrazolone derivatives, demonstrating their potential as effective anti-inflammatory agents . The compound's ability to inhibit cyclooxygenase enzymes positions it as a candidate for pain relief medications.

2. Diabetes Treatment

The compound serves as an important intermediate in the synthesis of drugs used for treating type-II diabetes. Specifically, it is involved in the preparation of 1-(3-methyl isophthalic acid-phenyl-1H-pyrazoles-5-yl) piperazine, which has been clinically approved for diabetes management . This highlights its relevance in developing therapeutics aimed at metabolic disorders.

3. Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for various assays and experiments. Its role in binding studies and as a substrate in enzymatic reactions underscores its importance in biochemical research .

Case Studies

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride and analogous compounds:

Structural and Functional Insights

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃O) : The trifluoromethoxy group in 3-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine enhances metabolic stability and membrane permeability compared to the phenyl group in the target compound .

- Fluorinated Groups : Difluoromethyl substituents (e.g., in CAS 1431968-01-2) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .

- Benzyl vs. Phenyl : The 3-methylbenzyl group in CAS 1170134-78-7 introduces steric bulk, reducing solubility but improving binding specificity in receptor-ligand interactions .

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis achieves >75% yield under mild conditions (dil. HCl reflux), outperforming fluorinated analogs requiring costly catalysts (e.g., Pd-mediated cross-coupling for CAS 1431968-01-2) .

- Green Chemistry: Glycerol-mediated synthesis of tetrahydroquinoline derivatives from the target compound demonstrates eco-friendly advantages (80–85°C, 90 minutes) compared to traditional solvents .

- Salt Forms : Dihydrochloride salts (e.g., target compound, berotralstat dihydrochloride) improve aqueous solubility and bioavailability versus free bases, critical for oral drug formulations .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a pyrazole derivative with the molecular formula and a molecular weight of approximately 228.14 g/mol, has garnered attention in various fields due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenylpyrazole with hydrochloric acid. One method includes refluxing a mixture of phenylhydrazine and 3-methylacetophenone, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. The synthesis can be optimized for yield and purity through careful control of reaction conditions.

Biological Properties

Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties by interfering with DNA replication and inducing apoptosis in cancer cells. For instance, studies have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (RKO), ovarian adenocarcinoma (A2780), leukemia (P388), and lung carcinoma (A549) cells. The mechanism often involves the activation of the p53 pathway, leading to increased expression of p21, which is associated with cell cycle arrest .

Anti-inflammatory Effects : The compound may also inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. This suggests its potential application as an anti-inflammatory agent.

Antioxidant Activity : In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity. Its antioxidant properties were evaluated using the DPPH assay, showing that some derivatives possess higher activity than ascorbic acid .

Antimicrobial Properties : The compound has shown efficacy against various microbial strains, indicating potential use in antimicrobial applications. Studies highlight its ability to inhibit bacterial growth, supporting its role in therapeutic formulations targeting infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.

- Cell Cycle Regulation : By modulating pathways related to cell cycle progression, it can induce apoptosis in cancer cells.

- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects.

Case Studies

Several studies have investigated the biological activities of this compound:

Q & A

Q. What are the established synthetic routes for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride?

The compound is synthesized via multicomponent reactions (MCRs) involving 3-methyl-1-phenyl-1H-pyrazol-5-amine as a key intermediate. A notable method employs arylglyoxals, cyclic 1,3-dicarbonyl compounds, and catalytic tetrapropylammonium bromide (TPABr) under reflux conditions. For example, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-bromophenylglyoxal and dimedone yields pyrazolopyridine derivatives with ~53% efficiency . Optimization involves adjusting molar ratios (1:1:1), solvent polarity, and catalyst loading.

Q. How is this compound characterized in academic research?

Characterization relies on:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm). The dihydrochloride salt may show split peaks due to hygroscopicity.

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks [M+H] at m/z 188.1 (free base) and 260.6 (dihydrochloride).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and salt formation .

Q. What are the stability considerations for this compound during storage and experimental use?

The dihydrochloride salt is hygroscopic; store in airtight containers under inert gas (N or Ar) at –20°C. Stability in solution varies with solvent: DMSO or ethanol (stable for 24–48 hours at 4°C) is preferable to aqueous buffers (pH-dependent degradation). Pre-use purity checks via TLC (silica gel, ethyl acetate/hexane) are advised .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies combine:

- Kinetic Analysis : Monitor intermediates via time-resolved NMR or in-situ IR.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) simulate transition states, such as the cyclization step in pyrazolopyridine formation .

- Isotopic Labeling : N-labeled amine tracks nitrogen migration in MCRs .

Q. What strategies resolve contradictions in spectral or crystallographic data?

Conflicting data (e.g., ambiguous NOESY correlations) are addressed by:

Q. How does structural modification of this compound influence biological activity?

Structure-activity relationship (SAR) studies compare:

- Fluorinated Analogs : Replace phenyl with 2,6-difluorophenyl to enhance metabolic stability (e.g., IC shifts from 12 µM to 8 µM in kinase assays) .

- Salt Forms : Dihydrochloride vs. free base solubility impacts bioavailability (logP = 1.2 vs. 2.1) . Assays: Use SPR (surface plasmon resonance) for binding affinity and cell-based viability tests (MTT assay) .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Key issues include:

- Byproduct Formation : Optimize reaction time to minimize pyrazole dimerization (e.g., reduce from 24h to 12h at 80°C).

- Purification : Use preparative HPLC (C18 column, 0.1% TFA/ACN gradient) for dihydrochloride isolation (>95% purity) .

- Yield Improvement : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.